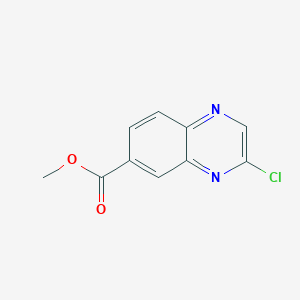

Methyl 3-chloroquinoxaline-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloroquinoxaline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)13-9(11)5-12-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETNLVFOMLHRHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NC(=CN=C2C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948833-63-4 | |

| Record name | methyl 3-chloroquinoxaline-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 Chloroquinoxaline 6 Carboxylate and Its Precursors

Established Synthetic Routes to the Quinoxaline (B1680401) Core

The quinoxaline framework, a nitrogen-containing heterocycle, serves as a crucial building block for a multitude of compounds. sci-hub.sersc.orgoregonstate.edu Its synthesis has been a focal point of organic chemistry, leading to the development of several robust methods.

Condensation Reactions with 1,2-Arylenediamines

The most traditional and widely employed method for synthesizing the quinoxaline ring is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. nih.govnih.gov This reaction, foundational to quinoxaline chemistry, typically involves heating the two components, often under acidic or basic conditions, to facilitate the cyclocondensation and subsequent dehydration. nih.govresearchgate.net

Despite its effectiveness, this classical approach can have limitations, such as requiring high temperatures, long reaction times, and sometimes the use of strong acid catalysts. nih.gov To overcome these drawbacks, modifications have been developed, such as using surrogates for the 1,2-dicarbonyl compounds, including α-haloketones or α-hydroxyketones. nih.govmtieat.org

Table 1: Examples of Condensation Reactions for Quinoxaline Synthesis

| 1,2-Arylenediamine Reactant | 1,2-Dicarbonyl Reactant | Catalyst/Conditions | Product Type |

|---|---|---|---|

| o-Phenylenediamine (B120857) | Benzil | Toluene, Room Temp, AlCuMoVA catalyst | 2,3-Diphenylquinoxaline |

| Substituted o-phenylenediamines | Various 1,2-diketones | EtOH/H2O, Room Temp, (NH4)6Mo7O24·4H2O | Substituted Quinoxalines |

| o-Phenylenediamine | Phenacyl bromide | Ethanol, Reflux | 2-Arylquinoxalines |

This table provides illustrative examples of condensation reaction conditions.

Transition Metal-Catalyzed Approaches to Quinoxaline Scaffolds

In recent years, transition metal catalysis has emerged as a powerful tool in organic synthesis, and the construction of quinoxalines is no exception. sci-hub.sebohrium.com These methods offer significant advantages, including milder reaction conditions, higher efficiency, and the ability to use a broader range of starting materials. bohrium.com Catalysts based on both first-row (e.g., iron, copper, nickel) and second/third-row (e.g., palladium, ruthenium, iridium) transition metals have been successfully employed. bohrium.com

These catalytic cycles can involve various mechanisms, such as cross-dehydrogenative coupling, acceptorless dehydrogenation, and one-pot tandem reactions. bohrium.com For instance, nickel-catalyzed reactions have been used for the synthesis of quinoxalines from 1,2-phenylenediamines and vicinal diols, while palladium catalysis enables one-pot syntheses from different precursors. bohrium.com

Table 2: Selected Transition Metal Catalysts in Quinoxaline Synthesis

| Metal Catalyst | Reactant Types | Reaction Type | Reference |

|---|---|---|---|

| Iron (Fe) | Various | Synthesis of pyrrolo[1,2-a]quinoxalines | bohrium.com |

| Cobalt (Co) | Vicinal diols and 2-nitroanilines | Cross-dehydrogenative coupling | sci-hub.sebohrium.com |

| Copper (Cu) | 1,2-phenylenediamines and 1,2-diketones | Cyclocondensation | sci-hub.se |

| Nickel (Ni) | 1,2-phenylenediamines and vicinal diols | Dehydrogenative coupling | bohrium.com |

| Palladium (Pd) | Various | One-pot synthesis | bohrium.com |

| Ruthenium (Ru) | Various | Acceptorless dehydrogenation coupling | bohrium.com |

This table highlights the versatility of transition metals in catalyzing quinoxaline formation.

Targeted Synthesis of Methyl 3-chloroquinoxaline-6-carboxylate

The specific synthesis of this compound requires a multi-step approach that combines the formation of the quinoxaline core with the precise installation of the chloro and methyl ester groups. A logical strategy involves starting with a precursor that already contains the carboxylate moiety, followed by cyclization and chlorination.

A plausible synthetic route begins with methyl 3,4-diaminobenzoate (B8644857). This precursor undergoes condensation with a suitable 1,2-dicarbonyl equivalent, such as oxalic acid, to form the intermediate methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate. This quinoxaline-2,3-dione is a key intermediate for introducing the chloro functionality.

Strategies for Introducing the Chloro Functionality

The introduction of a chlorine atom onto the quinoxaline ring can be achieved through various methods. For a target molecule like this compound, the chlorination step typically follows the formation of a quinoxalinone precursor. The conversion of a 2,3-dioxo quinoxaline to a 2,3-dichloroquinoxaline (B139996) is a common strategy, often accomplished using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.net

Alternatively, starting with a chlorinated diamine, such as 4-chloro-1,2-phenylenediamine, can place the chlorine on the benzene (B151609) ring. However, to achieve the 3-chloro substitution on the pyrazine (B50134) ring, manipulation of a quinoxalinone intermediate is generally required. For example, 2-chloro-3-methylquinoxaline (B189447) can be synthesized and used as a reactant for further modifications. nih.gov The synthesis of 2,6-dichloroquinoxaline (B50164) provides another versatile starting material for introducing various substituents at the 2-position via nucleophilic substitution. rasayanjournal.co.in An improved synthesis for 6-chloro-1H-quinoxalin-2-one has been described starting from p-chloroaniline, which can then be chlorinated at the 2-position. researchgate.net

Esterification and Carboxylic Acid Derivatization Approaches

The methyl carboxylate group is a key feature of the target molecule. The most efficient synthetic design incorporates this functional group from the beginning of the synthesis to avoid additional esterification steps later on. Using methyl 3,4-diaminobenzoate as the starting 1,2-arylenediamine ensures the methyl ester is present at the 6-position of the final quinoxaline product. thieme-connect.com

If the synthesis were to start with 3,4-diaminobenzoic acid, the resulting quinoxaline-6-carboxylic acid would require a subsequent esterification step. Standard esterification methods, such as reacting the carboxylic acid with methanol (B129727) under acidic catalysis or converting the acid to an acyl chloride followed by reaction with methanol, could be employed. researchgate.net Quinoxalinecarboxylic esters are generally considered convenient derivatives of their corresponding carboxylic acids for further reactions or biological testing. chempedia.info

Green Chemistry Principles in Quinoxaline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like quinoxalines to reduce environmental impact. ijirt.orgbenthamdirect.com This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. ijirt.orgekb.eg

Key green strategies in quinoxaline synthesis include:

Green Solvents: Replacing traditional volatile organic solvents with water, ethanol/water mixtures, or ionic liquids. ijirt.orgresearchgate.net

Catalysis: Employing reusable heterogeneous catalysts, nanocatalysts, or biomimetic catalysts like β-cyclodextrin, which can facilitate reactions in aqueous media. nih.govbenthamdirect.commdpi.com

Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation or ultrasonic waves to reduce reaction times and energy consumption. ijirt.orgbenthamdirect.comudayton.edu

Solvent-Free Reactions: Performing reactions by grinding solids together, which can be a highly efficient and environmentally friendly technique. mdpi.com

Table 3: Green Chemistry Approaches in Quinoxaline Synthesis

| Green Principle | Methodology | Example | Reference |

|---|---|---|---|

| Alternative Solvents | Use of Water/Ethanol | Condensation of 1,2-diamines and 1,2-diketones | researchgate.net |

| Reusable Catalyst | Alumina-supported heteropolyoxometalates | Room temperature synthesis of quinoxalines | nih.gov |

| Biomimetic Catalyst | β-Cyclodextrin | Synthesis in water | mdpi.com |

| Energy Efficiency | Microwave Irradiation | Solvent-free synthesis of quinoxaline derivatives | udayton.edu |

This table summarizes various eco-friendly methods applied to the synthesis of quinoxalines.

Solvent-Free and Eco-Friendly Reaction Conditions

In recent years, there has been a substantial shift towards solvent-free and eco-friendly reaction conditions for the synthesis of quinoxaline derivatives. nih.gov These methods aim to minimize waste, reduce the use of hazardous organic solvents, and improve energy efficiency. researchgate.net

One prominent approach is the use of grinding technology under solvent-free conditions at room temperature. tandfonline.com This technique has been shown to be highly efficient for the synthesis of quinoxalines. For instance, the reaction of 1,2-diamines and 1,2-diketones catalyzed by p-toluenesulfonic acid can produce excellent yields in a short amount of time without the need for a solvent. tandfonline.com This method is not only environmentally friendly but also offers the advantage of simple manipulation. tandfonline.com

Another eco-friendly strategy involves the use of sulfated polyborate as a catalyst under solvent-free conditions. This method provides high yields, short reaction times, and an easy workup process. ias.ac.in The catalyst itself is prepared from boric acid, which is an economic and non-toxic starting material. ias.ac.in The effectiveness of solvent-free conditions is highlighted by studies that compared various solvents and found none to be superior to the solvent-free approach, which offers both economic and ecological benefits. ias.ac.in

The following table summarizes the research findings for solvent-free and eco-friendly synthesis of quinoxaline derivatives:

| Catalyst | Reaction Conditions | Reactants | Yield (%) | Time | Reference |

| p-Toluenesulfonic acid | Grinding, Room Temperature, Solvent-Free | o-phenylenediamine and benzil | 90 | 5 min | tandfonline.com |

| Sulfated polyborate | 80 °C, Solvent-Free | o-phenylenediamine and benzil | 98 | 10 min | ias.ac.in |

| Cellulose sulfuric acid | Grinding, Room Temperature, Solvent-Free | Benzo[c] nih.govnih.govCurrent time information in Denbighshire, GB.thiadiazole-4,5-diamine and 3-(ω-bromoacetyl)-coumarins | Good to Excellent | Not Specified | tandfonline.com |

| None (Microwave) | Microwave irradiation (160 W) | o-phenylenediamine and various dicarbonyls | Not Specified | 60 sec | researchgate.net |

Recyclable Catalyst Systems

The development of recyclable catalyst systems is a cornerstone of green chemistry, offering both economic and environmental advantages. ias.ac.in For the synthesis of quinoxaline derivatives, a variety of recyclable catalysts have been investigated and proven effective.

Heterogeneous catalysts are particularly favored due to their ease of separation from the reaction mixture and potential for reuse. nih.gov Alumina-supported heteropolyoxometalates, for example, have been used as efficient and recyclable catalysts for quinoxaline synthesis at room temperature. nih.govresearchgate.net These catalysts demonstrate high yields under heterogeneous conditions and can be recovered by simple filtration and reused. nih.govresearchgate.net

Sulfated polyborate has also been identified as an efficient and recyclable catalyst for the rapid synthesis of quinoxalines under solvent-free conditions. ias.ac.in Its catalytic activity can be maintained without significant loss for several cycles. ias.ac.in Similarly, mineral fertilizers such as monoammonium phosphate (B84403) (MAP), diammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP) have been employed as recyclable, phosphate-based heterogeneous catalysts, retaining their activity for up to six cycles. researchgate.net

Nano-catalysts represent another frontier in recyclable catalyst systems. Various nano-catalysts, including those based on silica, copper(II) oxide, and magnetic nanoparticles like MnFe2O4, have been developed for quinoxaline synthesis. rsc.org These catalysts often exhibit high stability, can be used in aqueous media, and are easily recoverable for multiple reaction cycles with only a slight decrease in activity. rsc.org For instance, nano-BF3 SiO2 has been used as a reusable solid acid catalyst under solvent-free and sonication conditions. rsc.org

The table below details research findings on recyclable catalyst systems for the synthesis of quinoxaline derivatives:

| Catalyst | Reaction Conditions | Solvent | Recyclability | Reference |

| Alumina-supported CuH2PMo11VO40 | Room Temperature | Toluene | Not specified, but described as reusable | nih.govresearchgate.net |

| Sulfated polyborate | 80 °C, Solvent-Free | None | Reusable without significant loss in activity | ias.ac.in |

| Phosphate-based mineral fertilizers (MAP, DAP, TSP) | Room Temperature | Ethanol | Retain activity for up to six cycles | researchgate.net |

| Vanadium substituted Molybdotungstophosphoric acid | Reflux | Ethanol:Water (1:1) | Stable for up to four cycles | tandfonline.com |

| Nano-kaoline/BF3/Fe3O4 | Grinding | None | Not specified, but described as recyclable | rsc.org |

| Nano-BF3 SiO2 | Room Temperature, Sonication, Solvent-Free | None | Reusable with a gradual decline in activity | rsc.org |

Reactivity and Derivatization Strategies of Methyl 3 Chloroquinoxaline 6 Carboxylate

Nucleophilic Substitution Reactions at the C-3 Chloro Position

The chlorine atom at the C-3 position of the quinoxaline (B1680401) ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms. This facilitates its displacement by a variety of nucleophiles, a key strategy for introducing molecular diversity.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-3 chloro position of Methyl 3-chloroquinoxaline-6-carboxylate is a suitable electrophilic partner for these transformations.

The Sonogashira coupling , which forms a C(sp²)-C(sp) bond, involves the reaction of an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org For substrates like 3-chloroquinoxalines, this reaction provides a direct route to 3-alkynylquinoxaline derivatives, which are valuable precursors for more complex heterocyclic systems.

Another important palladium-catalyzed reaction is the Suzuki-Miyaura coupling , which creates a C(sp²)-C(sp²) bond between an aryl halide and an organoboron reagent, such as a boronic acid or ester. youtube.comorganic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. Studies on similar 2,6-dichloroquinoxaline (B50164) systems have shown that regioselective Suzuki coupling is achievable, with the C-2 position being more reactive than the C-6 position due to electronic effects. researchgate.net By analogy, the C-3 chloro group in this compound is expected to readily participate in Suzuki couplings.

Table 1: Representative Palladium-Catalyzed Coupling Reactions on Chloroquinoxaline Scaffolds

| Coupling Reaction | Electrophile | Nucleophile | Catalyst System | Base | Solvent | Product Type | Ref |

| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | Pd(0) complex, Cu(I) salt | Amine (e.g., NEt₃) | THF or DMF | Aryl/Vinyl Alkyne | wikipedia.orggold-chemistry.org |

| Suzuki-Miyaura | 2,6-Dichloroquinoxaline | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 2-Aryl-6-chloroquinoxaline | researchgate.net |

| Suzuki-Miyaura | 3-Bromochromone | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 3-Arylchromone (isoflavone) | nih.gov |

Amination and Amidation Reactions

The direct displacement of the C-3 chlorine by nitrogen nucleophiles is a common and efficient method for synthesizing 3-aminoquinoxaline derivatives. This can be achieved through classical nucleophilic aromatic substitution (SNAr) or through palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orglibretexts.org

In a typical SNAr reaction , the electron-deficient quinoxaline ring facilitates the attack of primary or secondary amines at the C-3 position, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion. libretexts.org These reactions are often performed at elevated temperatures in a polar aprotic solvent.

The Buchwald-Hartwig amination offers a milder and more general alternative. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and a wide variety of amines, including primary and secondary aliphatic and aromatic amines, as well as amides. wikipedia.orgamazonaws.com The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). libretexts.orgwuxiapptec.com This method is particularly useful for coupling less nucleophilic amines or when substrate sensitivity is a concern. wuxiapptec.comchemrxiv.org

Table 2: Examples of Amination Reactions on Activated Aryl Halides

| Reaction Type | Aryl Halide | Amine Nucleophile | Catalyst/Conditions | Base | Product Type | Ref |

| Buchwald-Hartwig | Aryl Bromide | Primary/Secondary Amine | Pd₂(dba)₃, BINAP | NaOtBu | Aryl Amine | wikipedia.org |

| Buchwald-Hartwig | 4-Bromobenzonitrile | N-acetyl-L-prolinamide | XantPhos Pd G3 | DBU | N-Aryl Amide | amazonaws.com |

| SNAr | 2,4-Dichloroquinazoline | Aniline | Reflux in Ethanol | - (Amine in excess) | 2-Chloro-4-anilinoquinazoline | mdpi.com |

| SNAr | 2,4-Dinitrofluorobenzene | Amino Group (Protein) | Mildly basic | 2,4-Dinitrophenyl-protein | libretexts.org |

Transformations Involving the C-6 Carboxylate Moiety

The methyl ester at the C-6 position provides another handle for derivatization, allowing for modifications of the benzene (B151609) portion of the quinoxaline ring.

Ester Hydrolysis and Subsequent Derivatization

The most fundamental transformation of the C-6 carboxylate is its hydrolysis to the corresponding carboxylic acid, 3-chloroquinoxaline-6-carboxylic acid. This reaction can be achieved under either acidic or basic conditions. chemistrysteps.comjk-sci.com

Base-catalyzed hydrolysis , also known as saponification, is often preferred as it is an irreversible process. chemistrysteps.comucoz.com The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, followed by the elimination of methoxide. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which drives the equilibrium to completion. ucoz.com Subsequent acidification protonates the carboxylate to yield the free carboxylic acid. chemistrysteps.com

Once formed, the carboxylic acid is a versatile intermediate for a variety of further derivatizations. A common follow-up reaction is the formation of amides through coupling with primary or secondary amines. This is typically accomplished using amide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. researchgate.netluxembourg-bio.comnih.gov

Table 3: Common Reactions of the Carboxylate Moiety

| Reaction | Starting Material | Reagents | Product | Description | Ref |

| Base-Catalyzed Hydrolysis | Methyl Ester | NaOH or KOH, H₂O/MeOH, then H₃O⁺ | Carboxylic Acid | Irreversible conversion of ester to carboxylic acid via a carboxylate salt intermediate. | chemistrysteps.comucoz.com |

| Amide Coupling | Carboxylic Acid | Amine (R-NH₂), EDC, HOBt, DIPEA | Amide | Formation of an amide bond by activating the carboxylic acid. | researchgate.netnih.gov |

| Thioesterification | Carboxylic Acid | Dipyridyl dithiocarbonate (DPDTC) | Thioester | Activation of carboxylic acid as a thioester for subsequent amide formation. | nih.govresearchgate.net |

Reductions and Other Functional Group Interconversions

The C-6 carboxylate group can be reduced to other functional groups. The reduction of esters to primary alcohols is a common transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this purpose, readily converting the ester to the corresponding primary alcohol, (3-chloroquinoxalin-6-yl)methanol. masterorganicchemistry.comlibretexts.org The reaction proceeds through an aldehyde intermediate which is immediately reduced further. masterorganicchemistry.com

For more controlled reductions, diisobutylaluminum hydride (DIBAL-H) can be used. By using one equivalent of DIBAL-H at low temperatures (e.g., -78 °C), the reduction can often be stopped at the aldehyde stage, yielding 3-chloroquinoxaline-6-carbaldehyde. youtube.commasterorganicchemistry.com This provides a pathway to a different set of derivatives accessible from the aldehyde functional group.

Table 4: Reduction of Esters to Alcohols and Aldehydes

| Reagent | Substrate | Product | Key Features | Ref |

| Lithium Aluminum Hydride (LiAlH₄) | Ester | Primary Alcohol | Powerful, non-selective reducing agent. Reduces esters and carboxylic acids fully to alcohols. | masterorganicchemistry.comlibretexts.org |

| Diisobutylaluminum Hydride (DIBAL-H) | Ester | Aldehyde | Bulky, selective reducing agent. Allows for partial reduction of esters to aldehydes at low temperatures. | youtube.commasterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Ester | Primary Alcohol | Generally too weak to reduce esters efficiently, but can work under specific conditions (e.g., in refluxing methanol). | commonorganicchemistry.com |

Electrophilic Aromatic Substitution on the Quinoxaline Ring

The quinoxaline ring system is inherently electron-deficient due to the presence of the two nitrogen atoms in the pyrazine (B50134) ring. This deactivation is further intensified in this compound by the electron-withdrawing effects of the chloro and methyl carboxylate substituents. Consequently, electrophilic aromatic substitution on the benzene portion of the ring is significantly more difficult than for benzene itself.

Studies on the nitration of unsubstituted quinoxaline have shown that the reaction requires harsh, forcing conditions (e.g., fuming nitric acid and sulfuric acid at high temperatures). The substitution occurs preferentially at the C-5 position, with some formation of the 5,6-dinitro product. rsc.org The presence of the deactivating chloro and carboxylate groups on the target molecule would be expected to make these reactions even more challenging and require even more vigorous conditions. The directing effects of the existing substituents would likely favor substitution at the C-5 or C-8 positions, though yields are expected to be low. Halogenation under similar forcing conditions would likely follow a similar pattern of reactivity and regioselectivity. rsc.orgunf.edu Due to this low reactivity, derivatization via electrophilic aromatic substitution is not a commonly employed strategy for this class of compounds.

Cycloaddition Reactions and Formation of Fused Heterocycles

The quinoxaline ring system, particularly when appropriately substituted, can participate in cycloaddition reactions, serving as a building block for the synthesis of more complex, fused heterocyclic structures. While direct participation of the quinoxaline double bonds in concerted cycloaddition reactions is not commonly reported, the functional groups appended to the quinoxaline core, such as the chloro- and carboxylate-substituents on this compound, provide avenues for multi-step processes that culminate in the formation of fused rings. These transformations, which can be formally considered as cycloadditions, often proceed through stepwise mechanisms involving nucleophilic substitution followed by intramolecular cyclization.

A prominent strategy for constructing fused heterocycles from 3-chloroquinoxaline derivatives involves an initial nucleophilic displacement of the chloride, followed by an intramolecular condensation or cyclization reaction. This approach allows for the annulation of various five- and six-membered heterocyclic rings onto the quinoxaline scaffold.

One notable example of this methodology is the synthesis of triazolo[4,3-a]quinoxalines. This process is initiated by the reaction of a 3-chloroquinoxaline derivative with hydrazine (B178648) hydrate. The resulting 3-hydrazinylquinoxaline intermediate then undergoes an intramolecular cyclization, often facilitated by a one-carbon synthon such as triethyl orthoformate or an aldehyde, to yield the fused triazole ring. While this is a stepwise process, it effectively achieves the fusion of a triazole ring across the N1-C2 bond of the quinoxaline core.

Another versatile method for the formation of fused systems is through 1,3-dipolar cycloaddition reactions. In these reactions, the quinoxaline moiety can be elaborated into a 1,3-dipole, which then reacts with a suitable dipolarophile. For instance, a quinoxalinium N-ylide can be generated in situ from the corresponding N-alkylated quinoxalinium salt. This ylide can then undergo a [3+2] cycloaddition with various dipolarophiles, such as alkenes or alkynes, to afford fused pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. The regioselectivity and stereoselectivity of such reactions are governed by the electronic and steric properties of both the ylide and the dipolarophile.

Furthermore, the synthesis of fused heterocycles can also be achieved through reactions with bifunctional nucleophiles. For example, the reaction of a 3-chloroquinoxaline with an ortho-disubstituted benzene derivative, such as an o-phenylenediamine (B120857) or an o-aminophenol, can lead to the formation of a fused polycyclic system through a sequence of nucleophilic substitution and intramolecular cyclization.

The following table summarizes potential cycloaddition and annulation strategies for the formation of fused heterocycles starting from a this compound precursor, based on established quinoxaline chemistry.

Table 1: Potential Cycloaddition and Annulation Reactions for the Synthesis of Fused Quinoxalines

| Fused Heterocycle | Reaction Type | Key Reagents | Intermediate |

|---|

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 3-chloroquinoxaline-6-carboxylate is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. The protons on the quinoxaline (B1680401) ring system will appear in the aromatic region, typically between 7.5 and 9.0 ppm. The exact chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the carboxylate group, and the nitrogen atoms in the quinoxaline ring. The protons H-5, H-7, and H-8 will likely show coupling patterns (doublets or doublet of doublets) depending on their adjacent protons. The H-2 proton, being on the pyrazine (B50134) ring, will likely appear as a singlet. The methyl protons of the ester group (-OCH₃) are expected to appear as a sharp singlet in the upfield region, typically around 4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the unique carbon environments within the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The carbon atoms of the quinoxaline ring will resonate in the aromatic region (approximately 120-150 ppm). The carbon atom attached to the chlorine (C-3) will be influenced by the halogen's electronegativity. The methyl carbon of the ester group will appear at a characteristic upfield chemical shift, generally between 50 and 60 ppm.

Expected ¹H and ¹³C NMR Data:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-2 | Singlet, ~8.5-9.0 | ~145-150 |

| C-3 | - | ~140-145 |

| C-4a | - | ~140-145 |

| H-5 | Doublet, ~8.0-8.5 | ~130-135 |

| C-6 | - | ~130-135 |

| H-7 | Doublet of doublets, ~7.8-8.2 | ~125-130 |

| H-8 | Doublet, ~8.0-8.5 | ~128-132 |

| C-8a | - | ~140-145 |

| C=O | - | ~160-170 |

| O-CH₃ | Singlet, ~3.9-4.1 | ~52-55 |

Note: These are estimated values based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, specifically the through-bond correlations of adjacent protons on the quinoxaline ring (e.g., H-5 with H-7, and H-7 with H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-2, C-5, C-7, C-8, and the methyl carbon based on their attached protons.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can offer insights into intermolecular interactions.

The FT-IR and Raman spectra of this compound would be characterized by several key vibrational modes.

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | Stretching | 1720 - 1740 |

| C-O (ester) | Stretching | 1200 - 1300 |

| C=N (quinoxaline) | Stretching | 1500 - 1600 |

| C-Cl | Stretching | 600 - 800 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| -CH₃ | Stretching | 2850 - 2960 |

The strong carbonyl (C=O) stretching band of the ester group is one of the most prominent features in the IR spectrum. The C-O stretching vibrations of the ester, along with the C=N and C=C stretching modes of the quinoxaline ring, would further confirm the molecular structure. The C-Cl stretching vibration would be expected in the lower frequency region of the spectrum.

In the solid state, molecules of this compound may exhibit intermolecular interactions such as π-π stacking due to the aromatic quinoxaline rings. These interactions can cause subtle shifts in the vibrational frequencies of the aromatic ring modes in the FT-IR and Raman spectra when comparing the solid-state spectrum to a solution-phase spectrum. Hydrogen bonding is not expected to be a dominant intermolecular force for this molecule in its pure form.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₀H₇ClN₂O₂), the expected exact mass is approximately 222.0196 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 222. The presence of a chlorine atom would be indicated by an isotopic peak at M+2 (m/z 224) with an intensity of about one-third of the M⁺ peak, which is characteristic of the ³⁵Cl/³⁷Cl isotope ratio.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several key pathways:

Loss of the methoxy (B1213986) group (-OCH₃): A significant fragment would be expected at m/z 191, corresponding to the loss of the methoxy radical from the ester group.

Loss of the entire ester group (-COOCH₃): Another prominent fragmentation would be the loss of the methyl carboxylate radical, leading to a fragment ion at m/z 163.

Loss of chlorine: Cleavage of the C-Cl bond could result in a fragment at m/z 187.

Loss of carbon monoxide (CO): Subsequent fragmentation of the ester-cleaved ions could involve the loss of a neutral CO molecule.

Expected Major Mass Spectrometry Fragments:

| m/z | Identity |

| 222/224 | [M]⁺ (Molecular ion) |

| 191/193 | [M - OCH₃]⁺ |

| 163/165 | [M - COOCH₃]⁺ |

| 187 | [M - Cl]⁺ |

X-ray Crystallography for Solid-State Structure Determination4.4.1. Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)4.4.2. Conformational Analysis in the Crystalline State

Writing these sections would require access to the solved crystal structure of the compound, which includes crystallographic information files (CIFs) containing atomic coordinates, unit cell dimensions, space group, and bond lengths/angles. This information is essential for a detailed and accurate discussion of the solid-state architecture, including the specific types and geometries of intermolecular forces like hydrogen bonds and π-π stacking, as well as the molecule's conformation in the crystalline lattice. Without this primary data, any discussion would be purely speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These calculations help in understanding molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecular systems. ias.ac.in The B3LYP functional (Becke's three-parameter Lee-Yang-Parr) combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) is commonly employed to optimize the molecular geometry and predict the electronic structure of quinoxaline (B1680401) derivatives. iiste.orguctm.edunih.gov Such calculations determine the most stable conformation of the molecule by finding the minimum energy state. uctm.edu

For the quinoxaline core of Methyl 3-chloroquinoxaline-6-carboxylate, the geometry is expected to be largely planar. ias.ac.in DFT calculations provide precise predictions of bond lengths and angles, which are anticipated to be in good agreement with experimental data from X-ray crystallography of similar compounds. nih.govsci-hub.se The planarity of the quinoxaline ring system is crucial for enabling resonance and electron delocalization across the molecule. researchgate.net

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) Bond Length | 1.38 - 1.41 Å |

| C-N Bond Length | ~1.31 - 1.38 Å |

| C-Cl Bond Length | ~1.76 Å |

| C-N-C Bond Angle | ~116° - 118° |

| N-C-C Bond Angle | ~121° - 123° |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. ias.ac.in The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. ias.ac.insci-hub.se The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. sci-hub.se

From the energies of the FMOs, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

Studies on substituted quinoxalines provide a basis for estimating these values for this compound. researchgate.netresearchgate.net

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| EHOMO | - | -6.1 to -6.5 |

| ELUMO | - | -1.2 to -1.7 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 to 4.9 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.8 to -4.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2 to 2.45 |

| Electrophilicity Index (ω) | μ² / 2η | ~2.9 to ~3.6 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. rsc.org The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the electronegative nitrogen atoms of the quinoxaline ring and the oxygen atoms of the carboxylate group. These are the most likely sites for electrophilic attack and hydrogen bonding interactions. researchgate.net

Positive Potential: Located around the hydrogen atoms of the aromatic ring.

Near-Neutral Potential: The chlorine atom often exhibits a dual nature, with a negative potential around the belt and a positive region (a σ-hole) at the tip, making it capable of engaging in halogen bonding. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.org These simulations are particularly useful for understanding the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. researchgate.net

In the context of drug discovery, MD simulations can be used to investigate how a ligand like a quinoxaline derivative binds to a protein target. dntb.gov.uanih.gov By simulating the ligand-protein complex, researchers can assess the stability of the binding mode, identify key amino acid interactions, and calculate binding free energies. rsc.org Studies on other quinoxaline derivatives have used MD simulations to explore their potential as inhibitors of targets like c-Kit tyrosine kinase, suggesting this would be a valuable method for assessing the biological potential of this compound. rsc.org

Analysis of Intermolecular Interactions: Hirshfeld Surfaces and Reduced Density Gradient (RDG)

For a molecule like this compound, Hirshfeld analysis would likely reveal the importance of several types of interactions: researchgate.net

H···H contacts: Typically make up the largest percentage of the surface due to the abundance of hydrogen atoms. nih.gov

H···Cl/Cl···H contacts: Significant interactions due to the presence of the chlorine atom. nih.goviucr.org

H···O/O···H contacts: Arising from the carboxylate group, these are important for forming hydrogen bonds. researchgate.net

π-π stacking: Interactions between the aromatic quinoxaline rings of adjacent molecules.

| Interaction Type | Predicted Contribution (%) |

|---|---|

| H···H | ~30 - 45% |

| Cl···H / H···Cl | ~15 - 25% |

| O···H / H···O | ~10 - 20% |

| C···H / H···C | ~5 - 15% |

| C···C (π-π stacking) | ~3 - 8% |

Reduced Density Gradient (RDG) analysis is another method used to visualize and characterize weak non-covalent interactions in real space.

Reaction Mechanism Studies and Energetic Profiles

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. iiste.org DFT calculations can be used to identify the structures of reactants, products, intermediates, and, crucially, transition states. By calculating the energies of these species, an energetic profile (or reaction coordinate diagram) can be constructed. mdpi.com

This profile provides the activation energy (the energy barrier that must be overcome for the reaction to occur), which is vital for understanding reaction kinetics. For this compound, theoretical studies could investigate various reactions, such as nucleophilic aromatic substitution at the C3 position (displacing the chlorine atom) or functionalization of the quinoxaline ring. rsc.org Such studies, like those performed on the hydroxylation or amination of quinoxalin-2(1H)-ones, can help predict the feasibility of a reaction and guide the design of synthetic routes. mdpi.com

Applications of Methyl 3 Chloroquinoxaline 6 Carboxylate As a Synthetic Building Block

Role in the Synthesis of Diverse Heterocyclic Systems

The inherent reactivity of the chloro substituent at the 3-position of Methyl 3-chloroquinoxaline-6-carboxylate makes it an excellent electrophilic partner in various cross-coupling and condensation reactions, facilitating the construction of fused and substituted heterocyclic frameworks.

One notable application is in the synthesis of organic-chemistry.orgnih.goviau.irtriazolo[4,3-a]quinoxalines. While direct synthesis from the title compound is a plausible pathway, a closely related route involves the initial conversion of a 2-chloro-3-hydrazinylquinoxaline (B1333903) derivative. This precursor undergoes acid-mediated condensation with aldehydes or orthoesters to form the triazole ring fused to the quinoxaline (B1680401) core. nih.goviau.ir This methodology highlights the potential of this compound to serve as a precursor to such fused systems after appropriate functional group manipulation of the chloro group into a hydrazinyl moiety.

Furthermore, the chloro group is amenable to displacement by various nucleophiles, opening avenues for the introduction of a wide range of substituents and the formation of new heterocyclic rings. For instance, reactions with binucleophilic reagents can lead to the formation of more complex fused systems.

The ester group at the 6-position also offers a handle for further synthetic transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to introduce further diversity into the molecular structure. nih.gov

Precursor for Advanced Organic Materials and Scaffolds

The quinoxaline core is a known chromophore and electroactive moiety, making its derivatives attractive candidates for the development of advanced organic materials. This compound serves as a valuable building block in the synthesis of such materials, including organic semiconductors and dyes.

Quinoxaline-based compounds are recognized for their electron-accepting properties, a key characteristic for organic semiconductors used in applications like Organic Light-Emitting Diodes (OLEDs). scitechnol.com The ability to functionalize both the 3- and 6-positions of this compound allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to introduce conjugated substituents, thereby extending the π-system and modifying the material's absorption and emission characteristics. researchgate.netbeilstein-journals.org

In the realm of organic dyes, quinoxaline derivatives have been utilized as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.netcase.edu The modular nature of synthesis starting from precursors like this compound enables the systematic variation of donor and acceptor moieties within the dye structure, which is crucial for optimizing their performance in photovoltaic devices. unisi.it

Development of Libraries of Quinoxaline Derivatives

The increasing demand for new bioactive compounds in drug discovery has spurred the development of high-throughput synthesis and combinatorial chemistry techniques to generate large libraries of diverse molecules. This compound is an ideal scaffold for such endeavors due to its two distinct points of functionalization.

High-throughput screening methods, often coupled with microdroplet reactions, can be employed to rapidly optimize reaction conditions for the synthesis of quinoxaline derivatives. doaj.orgresearchgate.net This approach allows for the efficient exploration of a wide range of reactants and catalysts, accelerating the discovery of novel compounds.

Multicomponent reactions (MCRs) offer another powerful strategy for the rapid generation of molecular diversity from a common starting material. nih.govbeilstein-journals.orgnih.gov While specific examples starting directly from this compound are not extensively documented in readily available literature, its structure lends itself to participation in MCRs after suitable modification. For instance, conversion of the chloro group to an amine or other reactive functional group could enable its use in Ugi or Passerini-type reactions, leading to the one-pot synthesis of complex and diverse quinoxaline-based libraries. The synthesis of quinoxaline derivatives through multicomponent reactions has been demonstrated to be an efficient method for producing biologically active compounds. researchgate.net

The general strategy for creating libraries from this scaffold would involve parallel synthesis, where the chloro group is reacted with a variety of nucleophiles (e.g., amines, thiols, alcohols) and the ester group is derivatized with a diverse set of building blocks, leading to a grid of novel quinoxaline derivatives.

Below is an interactive data table summarizing the potential synthetic transformations of this compound.

| Starting Material | Reagent/Reaction Type | Product Class | Potential Application |

| This compound | Hydrazine (B178648) hydrate | 3-Hydrazinylquinoxaline derivative | Precursor for fused heterocycles |

| This compound | Terminal alkynes (Sonogashira coupling) | 3-Alkynylquinoxaline derivatives | Organic electronics, dyes |

| This compound | Amines (Buchwald-Hartwig amination) | 3-Aminoquinoxaline derivatives | Pharmaceutical intermediates |

| This compound | Boronic acids (Suzuki coupling) | 3-Aryl/heteroarylquinoxaline derivatives | Advanced materials, bioactive molecules |

| This compound | Hydrolysis (NaOH) followed by amide coupling | Quinoxaline-6-carboxamides | Diverse functional molecules |

Structure Activity Relationship Sar Studies for in Vitro Biological Activities

Design Principles for Modulating In Vitro Biological Activity through Structural Modifications

The design of potent quinoxaline-based therapeutic agents hinges on strategic structural modifications to modulate their biological activity. Key principles have emerged from numerous in vitro studies:

Substitution on the Benzene (B151609) Ring : The electronic properties of substituents on the benzene portion of the quinoxaline (B1680401) ring play a crucial role. SAR studies on anticancer quinoxalines have shown that the presence of electron-releasing groups, such as a methoxy (B1213986) group (OCH₃), is often essential for activity. mdpi.com Conversely, substituting with electron-withdrawing groups like fluorine (F) or chlorine (Cl) can decrease the activity. mdpi.com

Modifications at the 2 and 3-positions : The substituents at the C2 and C3 positions of the pyrazine (B50134) ring are critical for determining the mechanism of action and potency. For instance, in the development of 2,3-substituted quinoxalin-6-amine analogs as antiproliferative agents, the nature of the group attached was found to be a key determinant of activity. researchgate.net The introduction of an arylvinyl group at the C2 position has led to potent antiplasmodial compounds, with substitutions on the aryl ring further tuning the activity. nih.gov For example, a chloro or trifluoromethyl group on the benzene ring of a 6-chloro-2-arylvinylquinoline enhanced activity against a chloroquine-resistant strain of P. falciparum. nih.gov

Nature of Linkers : For derivatives where a functional group is tethered to the quinoxaline nucleus, the linker's nature is vital. Studies on anticancer derivatives showed that an NH-CO linker at the second position increased activity, while aliphatic linkers led to a decrease. mdpi.com

Introduction of Heterocyclic Moieties : Incorporating other heterocyclic rings, such as furan, can lead to potent compounds. A bisfuranylquinoxalineurea analog was identified as having low micromolar potency against a panel of cancer cell lines. researchgate.net

These principles guide the rational design of new derivatives, allowing chemists to fine-tune the electronic, steric, and lipophilic properties of the molecule to achieve desired biological outcomes.

Investigation of Molecular Targets and Mechanistic Pathways (In Vitro Studies)

In vitro studies have identified several molecular targets and pathways through which quinoxaline derivatives exert their biological effects.

Trypanothione (B104310) reductase (TR) is a crucial enzyme for the survival of trypanosomatid parasites, such as Leishmania and Trypanosoma, as it is central to their antioxidant defense system. plos.orgnih.gov This enzyme is absent in humans, making it an attractive and specific target for antiparasitic drug development. plos.orgnih.gov The structure of the TR binding site for its substrate, trypanothione, is significantly different from that of the human homolog, glutathione (B108866) reductase (GR), allowing for the design of selective inhibitors. nih.govnih.gov

Quinoxaline-containing scaffolds have been investigated as potential TR inhibitors. researchgate.net Molecular modeling and in vitro screening have shown that tricyclic compounds can bind selectively to TR. nih.gov The general strategy involves designing molecules that fit into the unique, wider, and negatively charged substrate-binding site of TR, which accommodates the bulkier and positively charged trypanothione disulfide. nih.gov The inhibition of TR disrupts the parasite's ability to neutralize oxidative stress generated by the host's immune cells, leading to parasite death. plos.org

The serotonin3 (5-HT3) receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs used to manage nausea and vomiting, particularly that induced by chemotherapy. nih.govwikipedia.org A series of 3-chloroquinoxaline-2-carboxamides, which are structurally very similar to Methyl 3-chloroquinoxaline-6-carboxylate, were designed and evaluated for their 5-HT3 receptor antagonistic activities. nih.govresearchgate.net

These compounds were tested in vitro on longitudinal muscle-myenteric plexus (LMMP) preparations from guinea pig ileum against the 5-HT3 agonist, 2-methyl-5-HT. The study revealed that these quinoxaline derivatives exhibited mild to moderate 5-HT3 antagonistic activities. nih.govresearchgate.net Notably, one derivative, compound 3g , showed antagonistic activity comparable to the standard drug Ondansetron. nih.govresearchgate.net This suggests that the 3-chloroquinoxaline scaffold is a promising pharmacophore for developing new 5-HT3 receptor antagonists.

| Compound | 5-HT3 Antagonistic Activity (pA2 value) |

|---|---|

| Compound 3g | 6.4 |

| Ondansetron (Standard) | 6.9 |

Data sourced from Biological & Pharmaceutical Bulletin. nih.gov

Quinoxaline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines through diverse mechanisms. nih.govacs.org

Induction of Apoptosis : Certain quinoxalineurea analogs have been shown to induce apoptosis (programmed cell death) in cancer cells. This was confirmed by observing the activation of caspases 3/7 and the cleavage of poly (ADP-ribose) polymerase (PARP), which are key events in the apoptotic cascade. researchgate.net

Kinase Inhibition : The quinoxaline scaffold is a known isostere of quinazoline, a core component of several FDA-approved kinase inhibitor drugs. acs.org Quinoxaline derivatives have been shown to exert anticancer effects by inhibiting tyrosine kinases and C-MET kinase. nih.govacs.org

Topoisomerase II Poisoning : Chloroquinoxaline sulphonamide (CQS) has been identified as a topoisomerase II poison, a mechanism shared by other successful anticancer drugs. nih.gov

Inhibition of Hypoxia-Inducible Pathways : Some derivatives have been found to selectively act under tumor hypoxia conditions. acs.org

The antiproliferative efficacy of various quinoxaline derivatives has been quantified by determining their IC50 values (the concentration required to inhibit the growth of 50% of cells) against different cancer cell lines.

| Compound Class | Cell Line | Activity (IC50) |

|---|---|---|

| N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides | HCT-116 (Colon Cancer) | 1.9 µg/mL |

| N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides | MCF-7 (Breast Cancer) | 2.3 µg/mL |

| Oxiranyl-Quinoxaline Derivatives (Compound 11a) | SK-N-SH (Neuroblastoma) | <30 µM |

| Oxiranyl-Quinoxaline Derivatives (Compound 11b) | IMR-32 (Neuroblastoma) | <30 µM |

| Bisfuranylquinoxalineurea analog (7c) | Various (Lung, Pancreatic, Colon, etc.) | Low micromolar potency |

Data compiled from multiple sources. researchgate.netnih.govnih.gov

Computational Approaches in SAR Elucidation (In Silico Docking)

Computational methods, particularly molecular docking, are powerful tools for elucidating the SAR of quinoxaline derivatives at the molecular level. uneb.br In silico docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.com This approach provides insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For quinoxaline derivatives, docking studies have been employed to understand their mechanism of action against various targets:

Human Thymidylate Synthase (hTS) : In a study of quinoxaline derivatives with antiproliferative activity, molecular docking was used to investigate their binding affinity to the allosteric site of hTS. nih.govacs.org This helped to rationalize the observed SAR and confirmed the quinoxaline ring as a suitable scaffold for targeting this enzyme. acs.org

c-Met Kinase : To develop novel anticancer agents, docking studies have been used to identify quinoxaline-based inhibitors of the c-Met receptor tyrosine kinase. nih.gov These studies help in comparing the binding modes of novel compounds with known inhibitors like Crizotinib and guide the optimization of new chemical entities. nih.gov

Hepatitis B Virus (HBV) Capsids : Molecular docking simulations have suggested that certain quinoline (B57606) derivatives, structurally related to quinoxalines, can be considered potent inhibitors of HBV replication by binding to the viral capsid. nih.govresearchgate.net

These computational models allow researchers to screen virtual libraries of compounds, prioritize candidates for synthesis, and rationally design molecules with improved potency and selectivity, thus accelerating the drug discovery process.

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Enhanced Sustainability

The chemical industry's growing emphasis on environmental stewardship necessitates a shift towards greener and more sustainable synthetic practices. ekb.egbenthamdirect.com While traditional methods for quinoxaline (B1680401) synthesis often rely on harsh conditions or toxic reagents, future research on Methyl 3-chloroquinoxaline-6-carboxylate will likely focus on adopting eco-friendly alternatives. nih.govjocpr.com

Key areas for development include:

Green Solvents and Catalysts: Exploring the use of water, ethanol, or natural deep eutectic solvents (NADESs) can significantly reduce the environmental impact of synthesis. jocpr.comrsc.org Research into recyclable catalysts, such as alumina-supported heteropolyoxometalates, offers a pathway to minimize waste and improve process efficiency. nih.gov

Alternative Energy Sources: Methodologies employing microwave irradiation or ultrasonic waves have shown promise in accelerating reaction times and improving yields for quinoxaline synthesis, representing a fertile ground for future application. benthamdirect.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future syntheses could focus on one-pot, multi-component reactions that build the molecule with high efficiency. jocpr.com

Table 1: Comparison of Sustainable Synthetic Strategies for Quinoxaline Derivatives

| Methodology | Key Advantages | Potential Application for Synthesis |

|---|---|---|

| Natural Deep Eutectic Solvents (NADESs) | Recyclable, biodegradable, fast reaction times (e.g., 5 min), high yields (>90%) rsc.org | Condensation of a substituted 1,2-diaminobenzene with a methyl glyoxalate derivative. |

| Heterogeneous Catalysis | Catalyst is easily separated and reusable, mild reaction conditions (room temp) nih.gov | Cyclization using an alumina-supported catalyst to improve yield and simplify purification. |

| Microwave/Ultrasonic Irradiation | Reduced reaction times, increased yields, lower energy consumption benthamdirect.com | Acceleration of the key condensation and cyclization steps in the synthesis pathway. |

| Water as a Green Solvent | Non-toxic, inexpensive, environmentally benign nih.gov | Performing the condensation step in water, potentially with a green catalyst like CAN. nih.gov |

Advanced Computational Approaches for Reactivity and Interaction Prediction

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design. For this compound, advanced computational approaches can offer profound insights into its reactivity and potential biological interactions, thereby accelerating the discovery of new applications.

Future computational studies could focus on:

Density Functional Theory (DFT): DFT calculations can be used to determine the electron distribution, molecular orbital energies (HOMO-LUMO gap), and molecular electrostatic potential (MEP) of the molecule. researchgate.netresearchgate.net This information helps predict the most likely sites for nucleophilic or electrophilic attack, guiding derivatization strategies.

Molecular Docking: To explore its therapeutic potential, molecular docking simulations can predict the binding affinity and orientation of this compound and its derivatives within the active sites of biological targets like enzymes or receptors. researchgate.netnih.gov This is crucial for designing targeted inhibitors for various diseases.

ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as toxicity profiles, is essential in early-stage drug discovery. nih.govresearchgate.net These computational models can help prioritize derivatives with favorable pharmacokinetic profiles and low toxicity risks.

Table 2: Application of Computational Methods in Quinoxaline Research

| Computational Method | Predicted Property | Significance for Research |

|---|---|---|

| Density Functional Theory (DFT) | Electron density, HOMO/LUMO energies, reaction pathways researchgate.net | Predicts chemical reactivity and helps rationalize experimental outcomes. |

| Molecular Docking | Binding affinity, interaction modes with proteins nih.gov | Identifies potential biological targets and guides the design of potent inhibitors. |

| Molecular Dynamics (MD) Simulations | Stability of ligand-protein complexes over time researchgate.net | Assesses the dynamic behavior and stability of the binding interaction. |

| ADME/Tox Modeling | Pharmacokinetic properties (e.g., permeability) and toxicity researchgate.netnih.gov | Prioritizes compounds with drug-like properties for further development. |

Exploration of Undiscovered Reactivity Pathways and Derivatization Opportunities

The chemical structure of this compound offers distinct sites for functionalization. While the chloro group is a well-known handle for nucleophilic substitution, future research could uncover novel reactivity patterns and expand the library of accessible derivatives.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoxaline ring system activates the chlorine atom at the 3-position for displacement by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). researchgate.net This allows for the synthesis of diverse libraries of compounds for biological screening. For instance, reacting the chloro-substituent with various amines can generate a series of 3-aminoquinoxaline derivatives. acs.org

Cross-Coupling Reactions: Modern palladium- or copper-catalyzed cross-coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds at the 3-position, introducing aryl, alkyl, or other functional groups that are not accessible through traditional SNAr reactions.

Modification of the Ester Group: The methyl ester at the 6-position provides another point for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used as a handle to attach the molecule to larger scaffolds. openstax.org This dual functionalization capability is key to creating complex molecules with tailored properties.

Deeper Mechanistic Understanding of In Vitro Biological Activities

Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netrsc.org A critical future direction is to move beyond simple screening and toward a detailed mechanistic understanding of how this compound and its derivatives exert their biological effects at a molecular level.

Key research avenues include:

Antimicrobial Mechanisms: For derivatives showing antibacterial activity, studies could investigate whether they act by inhibiting DNA synthesis, disrupting cell membranes, or targeting specific bacterial enzymes. nih.govacs.org

Anticancer Action: If anticancer activity is observed, research should focus on identifying the specific cellular pathways being modulated. This could involve investigating the inhibition of protein kinases, induction of apoptosis, or interference with DNA replication in cancer cells. nih.gov

Antiviral Targets: Given the potent antiviral activity of many quinoxalines, future work could use molecular and computational biology to identify specific viral proteins (e.g., proteases, polymerases) that are inhibited by derivatives of this compound. nih.govrsc.org

A deeper understanding of these mechanisms is essential for rational drug design, enabling the optimization of lead compounds to enhance potency and selectivity while minimizing off-target effects.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-chloroquinoxaline-6-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of quinoxaline derivatives typically involves cyclization reactions. For example, a Friedel-Crafts alkylation approach using aluminum chloride (AlCl₃) as a catalyst in 1,2-dichlorobenzene at elevated temperatures (378 K) has been employed for structurally related compounds . Key steps include:

- Catalyst : AlCl₃ (10 equivalents) for electrophilic activation.

- Solvent : High-boiling solvents like 1,2-dichlorobenzene to sustain reflux conditions.

- Purification : Recrystallization from ethanol to isolate the product.

Yield optimization requires precise stoichiometric control of the chloroacetyl precursor and monitoring reaction time (e.g., 5 hours at 378 K). GC-MS and elemental analysis are critical for purity assessment .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

- ¹H NMR : Resolves substituent positions and confirms cis/trans isomerism (e.g., coupling constants in DMSO-d₆ at 300 MHz) .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ester (C–O, ~1250 cm⁻¹) functional groups .

- X-ray Crystallography : SHELXL (for refinement) and ORTEP-3 (for visualization) resolve ambiguities in stereochemistry and intermolecular interactions (e.g., C–H⋯π bonds) .

WinGX software suites are widely used for small-molecule crystallographic data processing .

Advanced Research Questions

Q. How can contradictions between NMR data and crystallographic results be resolved during structural determination?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystallographic packing effects. For example, NMR may suggest multiple conformers, while X-ray data show a single dominant structure due to crystal symmetry. Strategies include:

Q. What computational methods complement experimental data in predicting the reactivity of the chlorine substituent in this compound?

- Methodological Answer : The chlorine atom’s electrophilicity can be assessed via:

- Frontier Molecular Orbital (FMO) Analysis : Predicts nucleophilic attack sites using HOMO-LUMO gaps (software: Gaussian, ORCA).

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions using VMD or PyMOL .

- Kinetic Studies : Monitor substitution reactions (e.g., with amines) under varying pH and temperature conditions, analyzed via HPLC or LC-MS .

Q. How can researchers design bioactivity assays for this compound based on its structural analogs?

- Methodological Answer : Quinoxaline derivatives often exhibit pharmacological activity. Key steps include:

- Target Selection : Prioritize targets (e.g., kinases, GPCRs) using docking studies (AutoDock, Schrödinger).

- In Vitro Assays : Use enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence or absorbance readouts).

- Cytotoxicity Screening : Test against cell lines (e.g., MTT assay) with cisplatin as a positive control .

Safety and Handling Considerations

Q. What precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Based on analogous compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.